5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . This particular compound features a chloro group at the 5-position, a methyl group at the 1-position, and a methoxyphenyl group at the 2-position, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the methoxyphenyl group, making it less versatile in certain applications.
1-Methyl-2-(3-methoxyphenyl)imidazole: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-2-(3-methoxyphenyl)imidazole: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)-1-methylimidazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-10(12)7-13-11(14)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3 |
InChI Key |
XOKPIRVKCGVVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.